molecular formula C20H27N7O3S B612036 Cerdulatinib CAS No. 1198300-79-6

Cerdulatinib

Cat. No.: B612036
CAS No.: 1198300-79-6
M. Wt: 445.5 g/mol
InChI Key: BGLPECHZZQDNCD-UHFFFAOYSA-N
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Description

Cerdulatinib is a small-molecule ATP-competitive kinase inhibitor that targets spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members. It is being developed for the treatment of hematological malignancies, particularly B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphomas .

Mechanism of Action

Target of Action

Cerdulatinib is a dual inhibitor that targets two key cell signaling pathways: the spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members . These kinases contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .

Mode of Action

This compound is a small-molecule ATP-competitive kinase reversible inhibitor . It interacts with its targets (SYK and JAK) by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This dual inhibition suppresses survival signals originating from both the B-cell receptor (BCR) and cytokine receptors .

Biochemical Pathways

The SYK and JAK pathways play critical roles in B-cell receptor (BCR) signaling and cytokine signaling, respectively . This compound’s inhibition of these pathways leads to a decrease in BCR, IL2, IL4, and IL6 signaling . This results in a reduction of survival signals for the cancer cells, thereby inhibiting their growth .

Pharmacokinetics

This suggests that it is well absorbed in the gastrointestinal tract. The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with serum this compound concentration , indicating a relationship between drug concentration and its pharmacological effect.

Result of Action

This compound has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B-cell lymphoma (DLBCL) . It induces apoptosis in these cell lines, which is associated with caspase-3 and PARP cleavage . Additionally, this compound blocks the G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. SYK and JAK contribute to tumor-intrinsic and microenvironment-derived survival signals . Therefore, changes in the tumor microenvironment could potentially impact the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Cerdulatinib is an orally active, small molecule, reversible ATP-competitive dual inhibitor of SYK/JAK (JAK1, JAK2, TYK2) family members . It has been shown to inhibit SYK/JAK signaling pathways, which are known to contribute to tumor survival .

Cellular Effects

This compound has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma . It induces apoptosis in these cell lines, associated with caspase-3 and PARP cleavage . It also blocks G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .

Molecular Mechanism

This compound works by inhibiting SYK/JAK signaling pathways . Following administration, complete SYK and JAK pathway inhibition is achieved in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation has been correlated with tumor response .

Temporal Effects in Laboratory Settings

In a phase 2a dose-expansion study, this compound demonstrated acceptable tolerability and clinical activity in patients with relapsed/refractory follicular lymphoma . Improvements in managing toxicities over the course of the trial, including amylase/lipase elevations, allowed sustained dosing .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce inflammation in a rat model of autoimmune disease, and block B-cell activation and alleviate splenomegaly induced by chronic BCR stimulation in mice .

Metabolic Pathways

This compound’s metabolic pathways involve the inhibition of SYK/JAK signaling pathways . These pathways contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .

Transport and Distribution

This compound is administered orally . Most patients in a phase 2a dose-expansion study received oral this compound at a starting dose of 30 mg twice daily .

Preparation Methods

Cerdulatinib is synthesized through a series of chemical reactions involving the formation of a pyrimidine core and subsequent functionalization. The synthetic route typically involves the following steps:

  • Formation of the pyrimidine core.
  • Introduction of the cyclopropylamino group.
  • Functionalization with an ethylsulfonylpiperazine moiety.
  • Final carboxamide formation .

Chemical Reactions Analysis

Cerdulatinib undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cerdulatinib has several scientific research applications:

Comparison with Similar Compounds

Cerdulatinib is unique due to its dual inhibition of SYK and JAK kinases. Similar compounds include:

This compound’s dual inhibition mechanism distinguishes it from these compounds, offering a broader range of therapeutic effects .

Properties

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115521
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198300-79-6
Record name 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerdulatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerdulatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerdulatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERDULATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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